molecular formula C14H17FN2O3 B11840856 tert-Butyl ((5-fluoro-2-oxoindolin-3-yl)methyl)carbamate

tert-Butyl ((5-fluoro-2-oxoindolin-3-yl)methyl)carbamate

Cat. No.: B11840856
M. Wt: 280.29 g/mol
InChI Key: NBNWLFYTZFDMRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl ((5-fluoro-2-oxoindolin-3-yl)methyl)carbamate is a chemical compound with the molecular formula C13H16FN2O3 It is a derivative of indoline, featuring a fluorine atom at the 5-position and a tert-butyl carbamate group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((5-fluoro-2-oxoindolin-3-yl)methyl)carbamate typically involves the following steps:

    Formation of the Indoline Core: The indoline core can be synthesized through a cyclization reaction of an appropriate precursor. For instance, starting from a 2-nitrobenzylamine derivative, reduction and cyclization can yield the indoline structure.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Attachment of the tert-Butyl Carbamate Group: The final step involves the introduction of the tert-butyl carbamate group. This can be achieved by reacting the indoline derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((5-fluoro-2-oxoindolin-3-yl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the indoline core or the carbamate group.

    Substitution: The fluorine atom and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

tert-Butyl ((5-fluoro-2-oxoindolin-3-yl)methyl)carbamate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.

    Biological Studies: It is employed in studies investigating the biological activity of indoline derivatives, including their interactions with enzymes and receptors.

    Industrial Applications: The compound is used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of tert-Butyl ((5-fluoro-2-oxoindolin-3-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the carbamate group play crucial roles in these interactions, influencing the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl ((5-bromo-2-oxoindolin-3-yl)methyl)carbamate: Similar structure with a bromine atom instead of fluorine.

    tert-Butyl ((5-chloro-2-oxoindolin-3-yl)methyl)carbamate: Similar structure with a chlorine atom instead of fluorine.

    tert-Butyl ((5-methyl-2-oxoindolin-3-yl)methyl)carbamate: Similar structure with a methyl group instead of fluorine.

Uniqueness

tert-Butyl ((5-fluoro-2-oxoindolin-3-yl)methyl)carbamate is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making them more suitable for pharmaceutical applications.

Properties

IUPAC Name

tert-butyl N-[(5-fluoro-2-oxo-1,3-dihydroindol-3-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O3/c1-14(2,3)20-13(19)16-7-10-9-6-8(15)4-5-11(9)17-12(10)18/h4-6,10H,7H2,1-3H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBNWLFYTZFDMRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1C2=C(C=CC(=C2)F)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.